Cdk9-IN-7

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

CDK9-IN-7 est un inhibiteur puissant et sélectif de la kinase cycline-dépendante 9 (CDK9). La kinase cycline-dépendante 9 est un membre de la famille des kinases cycline-dépendantes, qui joue un rôle crucial dans la régulation de l’élongation transcriptionnelle en phosphorylant le domaine C-terminal de l’ARN polymérase II. This compound a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles, en particulier dans le traitement du cancer, où il peut inhiber la transcription des oncogènes et induire l’apoptose dans les cellules cancéreuses .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de CDK9-IN-7 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés incluent :

Cyclisation : L’étape initiale implique la cyclisation d’un précurseur approprié pour former la structure de base du composé.

Réduction : L’intermédiaire cyclisé est ensuite soumis à des réactions de réduction pour introduire les groupes fonctionnels nécessaires.

Substitution nucléophile : Cette étape implique la substitution de groupes spécifiques pour améliorer l’activité du composé.

Réaction de Suzuki-Miyaura : Une réaction de couplage croisé catalysée par le palladium est utilisée pour introduire des groupes aryles, qui sont essentiels pour l’activité inhibitrice du composé.

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais elle est optimisée pour une production à grande échelle. Cela comprend l’utilisation de réactions à haut rendement, de réactifs rentables et de conditions de réaction évolutives pour assurer la qualité et la pureté constantes du produit final .

Analyse Des Réactions Chimiques

Types de réactions : CDK9-IN-7 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former différents dérivés, qui peuvent présenter des degrés d’activité inhibitrice variables.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels, modifiant potentiellement la puissance du composé.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont fréquemment utilisés.

Principaux produits : Les principaux produits formés à partir de ces réactions sont divers dérivés de this compound, chacun ayant des profils d’inhibition distincts et des applications thérapeutiques potentielles .

4. Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier le rôle de la kinase cycline-dépendante 9 dans la régulation transcriptionnelle et pour développer de nouveaux inhibiteurs avec une sélectivité et une puissance améliorées.

Biologie : Employé dans la recherche en biologie cellulaire et moléculaire pour étudier les mécanismes de l’expression génique et les effets de l’inhibition de la kinase cycline-dépendante 9 sur les processus cellulaires.

Médecine : Exploré comme agent thérapeutique potentiel pour le traitement de divers cancers, en particulier ceux présentant une machinerie transcriptionnelle dysrégulée. Il a montré des promesses dans des études précliniques pour induire l’apoptose dans les cellules cancéreuses et inhiber la croissance tumorale.

Applications De Recherche Scientifique

CDK9-IN-7 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the role of cyclin-dependent kinase 9 in transcriptional regulation and to develop new inhibitors with improved selectivity and potency.

Biology: Employed in cellular and molecular biology research to investigate the mechanisms of gene expression and the effects of cyclin-dependent kinase 9 inhibition on cellular processes.

Medicine: Explored as a potential therapeutic agent for treating various cancers, particularly those with dysregulated transcriptional machinery. It has shown promise in preclinical studies for inducing apoptosis in cancer cells and inhibiting tumor growth.

Mécanisme D'action

CDK9-IN-7 exerce ses effets en inhibant sélectivement la kinase cycline-dépendante 9. La kinase cycline-dépendante 9, en complexe avec la cycline T1, forme le facteur d’élongation transcriptionnelle positif b (P-TEFb), qui phosphoryle le domaine C-terminal de l’ARN polymérase II. Cette phosphorylation est essentielle pour la transition de l’initiation de la transcription à l’élongation. En inhibant la kinase cycline-dépendante 9, this compound empêche la phosphorylation de l’ARN polymérase II, ce qui conduit à la suppression de l’élongation transcriptionnelle et à la régulation négative des oncogènes. Cela induit finalement l’apoptose dans les cellules cancéreuses et inhibe la croissance tumorale .

Comparaison Avec Des Composés Similaires

CDK9-IN-7 est comparé à d’autres inhibiteurs de la kinase cycline-dépendante 9, tels que :

Flavopiridol : Un inhibiteur de la kinase cycline-dépendante de première génération ayant une activité large contre plusieurs kinases cycline-dépendantes.

NVP-2 : Un autre inhibiteur sélectif de la kinase cycline-dépendante 9 ayant une activité antitumorale puissante.

AZD4573 : Un inhibiteur hautement sélectif de la kinase cycline-dépendante 9 qui induit l’apoptose dans les cellules cancéreuses hématologiques.

Activité Biologique

Cdk9-IN-7 is a selective inhibitor of cyclin-dependent kinase 9 (CDK9), a key regulator of transcriptional elongation. CDK9 plays a pivotal role in the phosphorylation of RNA polymerase II, which is essential for the transcription of many oncogenes. The inhibition of CDK9 has emerged as a promising therapeutic strategy in various cancers, particularly those characterized by high levels of MYC and MCL-1, two proteins associated with cell survival and proliferation.

This compound functions by binding to the ATP-binding site of CDK9, thereby preventing its interaction with cyclin T1 and inhibiting its kinase activity. This inhibition leads to decreased phosphorylation of serine 2 on the C-terminal domain (CTD) of RNA polymerase II, resulting in reduced transcriptional elongation of target genes involved in cell cycle progression and survival.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies, demonstrating its efficacy across different cancer models. Key findings include:

- Inhibition of Oncogenic Pathways : this compound effectively downregulates the expression of anti-apoptotic factors such as MCL-1 and BCL-2, leading to enhanced apoptosis in cancer cells .

- Efficacy in Tumor Models : In preclinical models, this compound exhibited potent anti-tumor activity, particularly in small cell lung cancer (SCLC) and triple-negative breast cancer (TNBC) models. It significantly reduced tumor growth and improved survival rates in xenograft studies .

- Synergistic Effects : The compound has shown potential for synergistic effects when combined with other therapies, enhancing the overall anti-tumor efficacy .

Case Study 1: Small Cell Lung Cancer

In a study involving SCLC models, this compound was tested alongside standard chemotherapy agents. Results indicated that while CDK9 inhibition alone did not synergize with chemotherapy, it effectively targeted chemotherapy-resistant cells. The treatment led to a significant reduction in MCL-1 levels and promoted intrinsic apoptosis pathways .

Case Study 2: Triple-Negative Breast Cancer

In TNBC models, treatment with this compound resulted in G2/M cell cycle arrest and significant reductions in cell proliferation. The compound demonstrated dose-dependent effects on cell viability across various TNBC cell lines, highlighting its potential as a targeted therapy for this aggressive cancer subtype .

Table 1: Summary of Biological Activity Data for this compound

Propriétés

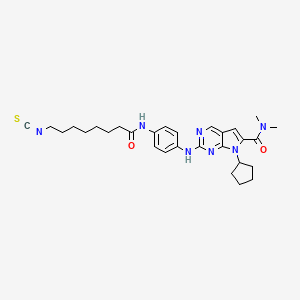

IUPAC Name |

7-cyclopentyl-2-[4-(8-isothiocyanatooctanoylamino)anilino]-N,N-dimethylpyrrolo[2,3-d]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H37N7O2S/c1-35(2)28(38)25-18-21-19-31-29(34-27(21)36(25)24-10-7-8-11-24)33-23-15-13-22(14-16-23)32-26(37)12-6-4-3-5-9-17-30-20-39/h13-16,18-19,24H,3-12,17H2,1-2H3,(H,32,37)(H,31,33,34) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLMKBTGLZJIAMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=CN=C(N=C2N1C3CCCC3)NC4=CC=C(C=C4)NC(=O)CCCCCCCN=C=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N7O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.